Reactivity and stability of 3-Fluoro-2-iodoaniline.
Reactivity and stability of 3-Fluoro-2-iodoaniline.
An In-Depth Technical Guide to the Reactivity and Stability of 3-Fluoro-2-iodoaniline
Abstract
3-Fluoro-2-iodoaniline is a pivotal, trifunctional chemical intermediate whose unique electronic and steric properties make it an invaluable building block in modern synthetic chemistry. The strategic placement of an amine, a fluorine atom, and an iodine atom on the aniline scaffold provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the stability, reactivity, and synthetic utility of 3-Fluoro-2-iodoaniline, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind its reaction profiles, provide field-proven experimental protocols, and present a framework for its effective application in pharmaceutical and material science research.
Core Characteristics and Stability Profile
Understanding the inherent properties of a reagent is fundamental to its successful application. 3-Fluoro-2-iodoaniline is a white solid at room temperature, and its stability is a critical consideration for storage and handling. The molecule's sensitivity, particularly to light and air, necessitates specific storage protocols to prevent degradation and ensure reproducibility in synthetic applications.
Physicochemical Data
The key physical and chemical properties of 3-Fluoro-2-iodoaniline are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 706752-99-0 | [1][2] |
| Molecular Formula | C₆H₅FIN | [1][3] |
| Molecular Weight | 237.01 g/mol | [1][3] |
| Melting Point | 52-54 °C | [1][4] |
| Boiling Point | 264.3 °C (Predicted) | [1] |
| Appearance | White Solid | [4] |
| Purity | Typically ≥98% | [1] |
Stability and Storage
Field experience, supported by data from analogous compounds, indicates that halogenated anilines can be susceptible to degradation.
-
Light Sensitivity: Exposure to UV or ambient light can induce decomposition, often characterized by discoloration (e.g., turning brown or purple). This is likely due to the cleavage of the relatively weak C-I bond, which can generate radical species.
-
Air/Oxidative Stability: The aniline moiety is susceptible to oxidation, which can lead to polymerization and the formation of colored impurities. This process can be accelerated by the presence of light and trace metals.[5]
-
Thermal Stability: While the C-F bond imparts significant thermal stability, the overall stability is dictated by the weaker C-I and N-H bonds. High temperatures can promote decomposition and should be avoided during long-term storage.
Self-Validating Storage Protocol: To ensure the integrity of 3-Fluoro-2-iodoaniline, the following storage conditions are mandated:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Temperature Control: Maintain storage temperature between 2-8°C.[1]
-
Light Protection: Use an amber or opaque vial and store in a dark location.
-
Quality Control: Before use, visually inspect the material for any discoloration. If degradation is suspected, purity should be re-assessed by techniques like ¹H NMR or LC-MS.
Synthesis and Manufacturing Insights
The reliable synthesis of 3-Fluoro-2-iodoaniline is crucial for its application. Several routes have been developed, with the choice often depending on the availability of starting materials, scalability, and safety considerations. A practical and efficient method involves the decarboxylative iodination of 2-amino-6-fluorobenzoic acid.
Synthetic Workflow: Decarboxylative Iodination
This method is advantageous as it avoids the use of highly reactive organometallic intermediates and proceeds in high yield. The workflow illustrates a robust process for obtaining the target compound.
Caption: Workflow for the synthesis of 3-Fluoro-2-iodoaniline.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed methodology and provides a self-validating system for synthesis.[4]
Materials:
-
2-Amino-6-fluorobenzoic acid (1.0 mmol, 155.0 mg)
-
Iodine (I₂) (0.5 equiv, 126.5 mg)
-
Potassium Iodide (KI) (0.6 equiv, 99.6 mg)
-
Acetonitrile (CH₃CN), 10 mL
-
Ethyl acetate
-
Petroleum ether
-
Silica gel
-
50 mL glass liner autoclave
Procedure:
-
Charging the Reactor: To a 50 mL glass liner, add 2-amino-6-fluorobenzoic acid (155.0 mg), I₂ (126.5 mg), and KI (99.6 mg).
-
Solvent Addition: Add 10 mL of CH₃CN to the glass liner and place it inside the autoclave.
-
Pressurization: Seal the autoclave. Purge the vessel by three cycles of pressurization/venting with O₂ before finally pressurizing with O₂ to 10 bar.
-
Heating: Stir the reaction mixture at 180 °C for 4 hours using a heating mantle. Causality: The high temperature and oxygen pressure are crucial for facilitating the decarboxylation and subsequent iodination of the aromatic ring.
-
Workup: After 4 hours, cool the reactor to room temperature using a water bath. Carefully vent the pressure.
-
Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a round-bottom flask.
-
Purification: Add silica gel to the flask and evaporate the volatiles under reduced pressure. Purify the resulting solid by flash column chromatography on silica gel using an ethyl acetate/petroleum ether mixture (e.g., 1:50 v/v) as the eluent.[4]
-
Characterization: The final product, 3-fluoro-2-iodoaniline, is obtained as a white solid (yields up to 90%).[4] Confirm identity and purity using NMR and HRMS.[4]
Reactivity and Mechanistic Rationale
The synthetic utility of 3-fluoro-2-iodoaniline stems from the distinct reactivity of its three functional groups. The interplay of their electronic effects governs the regioselectivity and efficiency of its transformations.
-
C-I Bond: The carbon-iodine bond is the most reactive site for cross-coupling reactions. Iodine is an excellent leaving group, making the C2 position susceptible to oxidative addition by transition metal catalysts (e.g., Palladium).
-
-NH₂ Group: The amino group is a strong activating group and a nucleophile. It directs electrophilic aromatic substitution to the ortho and para positions (C4 and C6). It is also the reactive handle for N-arylation reactions.
-
C-F Bond: The carbon-fluorine bond is exceptionally strong and generally unreactive under typical cross-coupling conditions. The fluorine atom exerts a powerful electron-withdrawing inductive effect, which modulates the electron density of the ring and the nucleophilicity of the amine. This fluorination is a key strategy in drug design to block metabolic oxidation and tune physicochemical properties.[6][7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[8] 3-Fluoro-2-iodoaniline is an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and their derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine 3-fluoro-2-iodoaniline (1 equiv), the boronic acid partner (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Heating: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Causality Behind Choices:
-
Catalyst: Palladium(0) complexes are electron-rich and readily undergo oxidative addition with the C-I bond.
-
Base: The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[8]
-
Solvent: The solvent choice influences the solubility of the reagents and the reaction rate. Aqueous mixtures are common and often accelerate the reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[9] While 3-fluoro-2-iodoaniline is itself an amine, its C-I bond can be coupled with other primary or secondary amines to construct more complex diarylamine or alkylarylamine structures, which are prevalent in pharmaceuticals.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-fluoro-2-iodoaniline (1 equiv), the amine coupling partner (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2 equiv).[10][11]
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Heating: Heat the mixture, typically between 80-120 °C, until reaction completion is observed by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and perform a standard aqueous workup. Purify the product by column chromatography.
Causality Behind Choices:
-
Ligand: Bulky, electron-rich phosphine ligands are critical. They stabilize the palladium catalyst, promote the oxidative addition, and facilitate the final reductive elimination step, which is often rate-limiting.[10]
-
Base: A strong base is required to deprotonate the amine coupling partner, forming the active nucleophile for the C-N bond formation.
Applications in Drug Discovery
The unique substitution pattern of 3-fluoro-2-iodoaniline makes it a highly sought-after intermediate in the synthesis of biologically active molecules. Its derivatives are key components in a range of therapeutic areas. The fluorine atom enhances metabolic stability and binding affinity, while the aniline and iodo functionalities provide handles for diversification and molecular assembly.[1][12]
Safety and Hazard Management
As a responsible scientist, proper handling of all chemicals is paramount. 3-Fluoro-2-iodoaniline presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
GHS Hazard Summary: [3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332)
-
Irritation: Causes skin and serious eye irritation. (H315, H319)
-
Respiratory: May cause respiratory irritation. (H335)
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Avoid creating dust.
-
In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Conclusion
3-Fluoro-2-iodoaniline is a testament to the power of strategic molecular design. Its stability, when properly managed, and its predictable, versatile reactivity make it an indispensable tool for the modern chemist. The ability to selectively engage in C-C and C-N bond formation via robust, well-understood catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient construction of novel and complex molecules. A thorough understanding of its properties, from synthesis to reactivity, empowers researchers to leverage this valuable building block to its full potential in the pursuit of new medicines and materials.
References
- CN103242173A - Preparation method of 2-fluoro-3-iodoaniline.
-
3-Fluoro-2-iodoaniline. MySkinRecipes. [Link]
-
A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
-
3-Fluoro-4-iodoaniline | C6H5FIN | CID 15475546. PubChem, National Institutes of Health. [Link]
-
3-Fluoro-2-iodoaniline | C6H5FIN | CID 20029093. PubChem, National Institutes of Health. [Link]
-
3-Iodoaniline | C6H6IN | CID 12271. PubChem, National Institutes of Health. [Link]
-
2-Iodoaniline | C6H6IN | CID 11995. PubChem, National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC, National Institutes of Health. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Evaluation of Stability against Oxidation in Edible Fats and Oils. JScholar Publishers. [Link]
-
2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694. PubChem, National Institutes of Health. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
(PDF) Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ResearchGate. [Link]
-
Thermal stability assessment of antibiotics in moderate temperature and subcriticalwater using a pressurized dynamic flow-through system. Kristianstad University Research Portal. [Link]
-
2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. Medium. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
-
Innovative Workflows in Drug Discovery: Drug Interactions and Dosing with the I DOT | Webinar. YouTube. [Link]
-
Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. ResearchGate. [Link]
-
Innovative and Sustainable Technologies to Enhance the Oxidative Stability of Vegetable Oils. MDPI. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC, National Institutes of Health. [Link]
-
Evaluation of Stability against Oxidation in Edible Fats and Oils. Fortune Journals. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
3-Fluoro-4-iodoaniline, 98% 1 g | Buy Online. Thermo Scientific Alfa Aesar. [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Fluorinated terphenyls - WO2000004111A2.
Sources
- 1. 3-Fluoro-2-iodoaniline [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 3-Fluoro-2-iodoaniline | C6H5FIN | CID 20029093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Innovative and Sustainable Technologies to Enhance the Oxidative Stability of Vegetable Oils | MDPI [mdpi.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. nbinno.com [nbinno.com]
